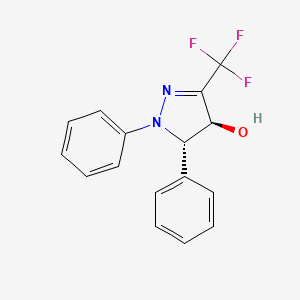
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol is a compound that belongs to the class of dihydropyrazoles. This compound is characterized by the presence of two phenyl groups, a trifluoromethyl group, and a dihydropyrazol-4-ol core. The trifluoromethyl group is known for its significant impact on the biological activity and chemical properties of organic molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biological processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Mécanisme D'action
The mechanism of action of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
- (3S,4S)-4-Methyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinecarboxylic acid
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-(2,4,6-trifluorophenoxy)-2-pyrrolidinecarboxylic acid
Uniqueness
The uniqueness of (3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
918486-84-7 |
|---|---|
Formule moléculaire |
C16H13F3N2O |
Poids moléculaire |
306.28 g/mol |
Nom IUPAC |
(3S,4S)-2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazol-4-ol |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)15-14(22)13(11-7-3-1-4-8-11)21(20-15)12-9-5-2-6-10-12/h1-10,13-14,22H/t13-,14-/m0/s1 |
Clé InChI |
FRPWKJHQLKBBBX-KBPBESRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@H]2[C@@H](C(=NN2C3=CC=CC=C3)C(F)(F)F)O |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=NN2C3=CC=CC=C3)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Bromo-2-[(pyridin-4-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B12604085.png)
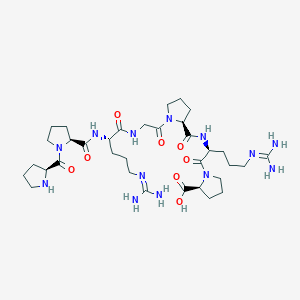
![3-({3-[(4-tert-Butylcyclohexyl)methyl]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}oxy)-2,2,4,4-tetramethylpentan-3-yl phosphate](/img/structure/B12604106.png)
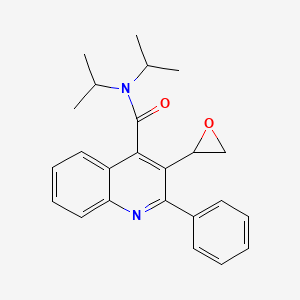
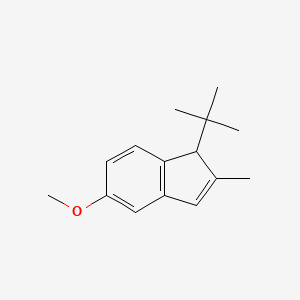
![Urea, N-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-N'-[2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B12604118.png)
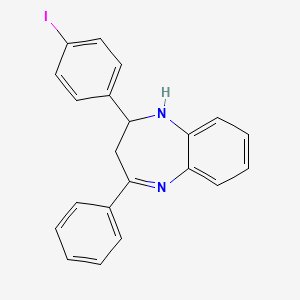
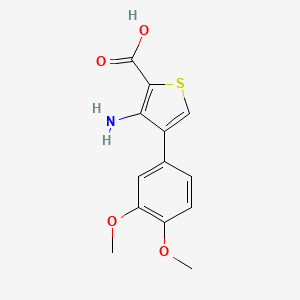
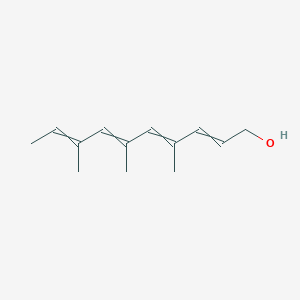
![7-[2-(2-Chloropyrimidin-4-yl)hydrazinyl]-3,4,5,6-tetrahydro-2H-azepine](/img/structure/B12604134.png)

![Azuleno[1,2-B]furan-4,8-dione](/img/structure/B12604140.png)
![2-[4-(4-Hydroxyphenyl)piperidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B12604154.png)
![Methyl [(3-chloro-2-iodobut-2-en-1-yl)oxy]acetate](/img/structure/B12604160.png)
